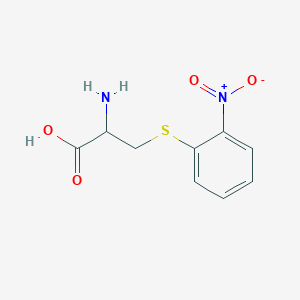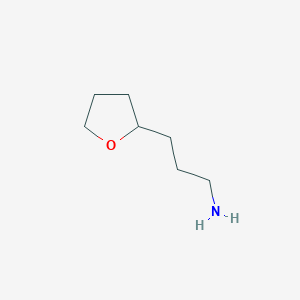
3-(Tetrahydrofuran-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydrofuran-2-yl)propan-1-amine: is an organic compound that features a tetrahydrofuran ring attached to a propylamine group This compound is of interest due to its unique structure, which combines the properties of both amines and cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydrofuran-2-yl)propan-1-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor. One common method is the reductive amination of tetrahydrofuran-2-carbaldehyde with propylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Tetrahydrofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Simpler amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 3-(Tetrahydrofuran-2-yl)propan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological targets .
Medicine: It is investigated for its potential as an anti-cancer agent and in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of fine chemicals and as a catalyst in polymerization reactions .
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Tetrahydrofurfurylamine: Similar structure but with the amine group attached to a different carbon in the tetrahydrofuran ring.
3-(Tetrahydro-furan-2-yl)-propanol: Similar structure but with a hydroxyl group instead of an amine group.
Tetrahydrofuran-2-carbaldehyde: Precursor in the synthesis of 3-(Tetrahydrofuran-2-yl)propan-1-amine.
Uniqueness: this compound is unique due to its combination of a cyclic ether and an amine group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(oxolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H15NO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6,8H2 |
InChI Key |
RVTMIVWSLUDRBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
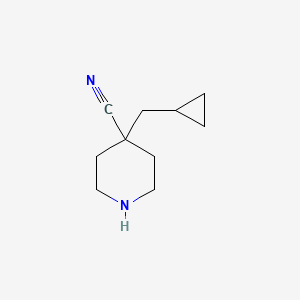
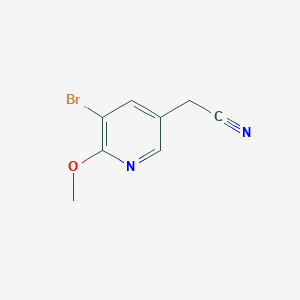
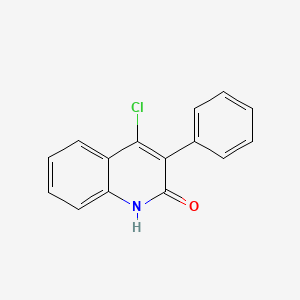
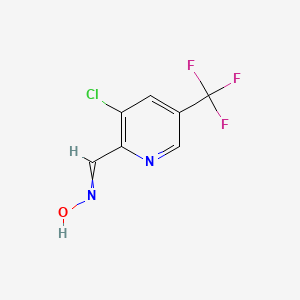
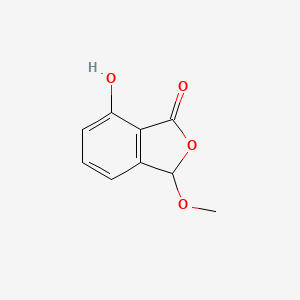
![8-Azaspiro[4.5]dec-2-ene](/img/structure/B8731973.png)
![Methyl [4-(chlorocarbonyl)phenyl]acetate](/img/structure/B8731982.png)
![tert-Butyl methyl{3-[(4-nitrobenzoyl)amino]propyl}carbamate](/img/structure/B8731987.png)
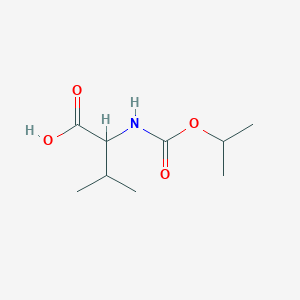
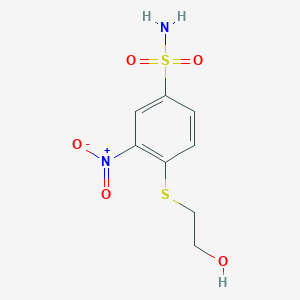
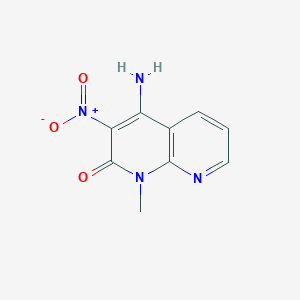
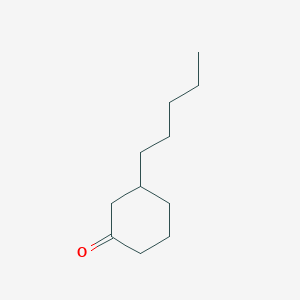
![2-(5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetic acid](/img/structure/B8732014.png)
